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Trimethyl(methylcyclopentadienyl)platinum(IV)

Atomic Layer Deposition Platinum Thin Films Resistivity

Depositing high-purity platinum films on temperature-sensitive substrates presents a persistent challenge. MeCpPtMe₃ (CAS 94442-22-5) addresses this with a proven low-temperature ALD/CVD window. • Self-limiting growth at 0.45 Å/cycle with near 100% step coverage in 11:1 aspect ratio trenches. • Deposits low-resistivity Pt films at substrate temperatures as low as 100°C, preserving thermal budgets. • Superior nucleation on graphene oxide vs. Pt(acac)₂ -enabling wafer-scale continuous Pt films.

Molecular Formula C9H16Pt
Molecular Weight 319.3 g/mol
CAS No. 94442-22-5
Cat. No. B1586937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl(methylcyclopentadienyl)platinum(IV)
CAS94442-22-5
Molecular FormulaC9H16Pt
Molecular Weight319.3 g/mol
Structural Identifiers
SMILES[CH3-].[CH3-].[CH3-].CC1=[C-]CC=C1.[Pt+4]
InChIInChI=1S/C6H7.3CH3.Pt/c1-6-4-2-3-5-6;;;;/h2,4H,3H2,1H3;3*1H3;/q4*-1;+4
InChIKeyWNCWUCSNEKCAAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MeCpPtMe₃ Technical Profile


Trimethyl(methylcyclopentadienyl)platinum(IV) (MeCpPtMe₃, CAS 94442-22-5) is an organoplatinum(IV) complex recognized as a foundational precursor for platinum thin-film deposition. Characterized by its relatively low melting point (26–31 °C) and halogen-free composition (C₉H₁₆Pt), it decomposes cleanly to yield metallic platinum . Its adoption in both atomic layer deposition (ALD) and chemical vapor deposition (CVD) stems from a well-documented self-limiting growth mechanism and the ability to achieve low-resistivity Pt films across a wide temperature range, establishing a robust performance baseline for precursor selection [1].

Halogen-free organoplatinum(IV) precursor compatible with both thermal and plasma-enhanced ALD and CVD
Self-limiting growth mechanism supports precise thickness control at low to moderate thermal budget
Wide deposition temperature window enables integration on temperature-sensitive substrates and device layers

Critical Differentiation of MeCpPtMe₃


Despite the availability of other organoplatinum compounds for vapor deposition, substituting MeCpPtMe₃ with a structurally similar analog such as the unsubstituted CpPtMe₃ or alternative ligand systems like Pt(acac)₂ is not straightforward. MeCpPtMe₃ occupies a distinct region of the process parameter space, offering a lower deposition temperature window (100–300 °C) than CpPtMe₃ (≥120–180 °C) and superior nucleation characteristics on functionalized surfaces like graphene oxide compared to Pt(acac)₂ [1][2]. Furthermore, its vapor pressure curve and thermal decomposition profile dictate specific source temperature and delivery line requirements that differ significantly from those of its ethyl-substituted variant, PtMe₃(EtCp), making direct replacement without process re-optimization infeasible .

MeCpPtMe₃ vs CpPtMe₃
Deposition temperature regime and vapor pressure profile differ; lower onset temperature and higher volatility may not transfer to the unsubstituted analog.
MeCpPtMe₃ vs Pt(acac)₂
Nucleation behavior on functionalized surfaces such as graphene oxide differs; preferential adsorption reported for MeCpPtMe₃ may not be replicated with Pt(acac)₂.
MeCpPtMe₃ vs PtMe₃(EtCp)
Thermal decomposition and vapor delivery requirements differ; source temperature and line parameters may require re-optimization for the ethyl-substituted variant.

MeCpPtMe₃ Quantified Differentiation vs. Analogs


Thermal ALD Window and Resistivity

MeCpPtMe₃ demonstrates a robust thermal ALD process with a saturated growth rate of 0.45 Å/cycle within a 100–300 °C window using ozone as a co-reactant, yielding films with resistivities close to bulk platinum [1]. Using O₂ plasma, short exposures result in films with resistivities as low as 15 µΩ·cm, comparable to values achieved in thermal ALD (12.8 µΩ·cm) [2][3]. These metrics provide a benchmark for film quality and process scalability that must be met by any potential alternative.

ALD Growth & Resistivity
Cross-study comparable
0.45 Å/cycle, resistivities as low as 12.8 µΩ·cm (thermal) and 15 µΩ·cm (plasma)
Consistent GPC and near-bulk resistivity provide a process scalability benchmark.
Thermal ALD with O₃, 100–300 °C
Atomic Layer Deposition Platinum Thin Films Resistivity

Vapor Pressure vs. CpPtMe₃

The incorporation of a methyl group on the cyclopentadienyl ring in MeCpPtMe₃ significantly increases its volatility compared to the unsubstituted CpPtMe₃ analog. At 23 °C, MeCpPtMe₃ exhibits a vapor pressure of 0.053 Torr, which is higher than the 0.045 Torr measured for CpPtMe₃ [1]. This difference translates to easier vapor transport and more efficient precursor delivery in CVD and ALD systems.

Vapor Pressure vs CpPtMe₃
Direct head-to-head
0.053 Torr vs 0.045 Torr at 23 °C (+17.8%)
Higher volatility may improve vapor transport and surface saturation.
Identical measurement conditions
Vapor Pressure Precursor Delivery CVD

Deposition Temperature vs. CpPtMe₃

The methyl substitution in MeCpPtMe₃ not only affects volatility but also enables deposition at a lower substrate temperature. High-purity Pt films can be grown using MeCpPtMe₃ at a substrate temperature of 120 °C, whereas the unsubstituted CpPtMe₃ requires a higher temperature of 180 °C to achieve comparable film quality [1]. This 60 °C difference is critical for integration with temperature-sensitive materials and reducing the overall thermal budget of a process.

Deposition Temperature vs CpPtMe₃
Direct head-to-head
120 °C vs 180 °C for high-purity Pt (−60 °C)
Lower substrate temperature widens compatibility with thermally sensitive materials.
OMCVD with H₂ co-reactant
CVD Deposition Temperature Thermal Budget

Nucleation on Graphene Oxide vs. Pt(acac)₂

Density functional theory (DFT) calculations reveal a key difference in the adsorption behavior of MeCpPtMe₃ compared to Pt(acac)₂ on graphene surfaces. MeCpPtMe₃ exhibits stronger adsorption on graphene oxide (GO) monolayers than on pristine graphene, making GO an effective seed layer. In contrast, Pt(acac)₂ does not show this preferential adsorption, which can hinder nucleation and lead to non-uniform film growth [1]. This translates to a practical advantage for MeCpPtMe₃ in forming continuous, ultrathin Pt films on graphene-based substrates.

Nucleation on Graphene Oxide vs Pt(acac)₂
Direct head-to-head
Stronger adsorption on GO than on pristine graphene; Pt(acac)₂ shows no such preference
Preferential nucleation supports continuous ultrathin film formation on GO seed layers.
DFT and ALD experiments
Nucleation Graphene DFT ALD

MeCpPtMe₃ Application Scenarios


Low-Thermal-Budget ALD for Advanced Nodes

The demonstrated ability of MeCpPtMe₃ to deposit high-quality Pt films with a consistent growth rate of 0.45 Å/cycle and low resistivity at temperatures as low as 100 °C makes it a premier choice for integrating platinum into advanced semiconductor devices where thermal budgets are severely constrained [1]. This low-temperature capability minimizes dopant diffusion and prevents degradation of sensitive high-k dielectrics or novel channel materials.

Conformal Coatings on 3D Structures

MeCpPtMe₃ is well-suited for ALD processes requiring excellent conformality. The self-limiting nature of its reaction with oxygen co-reactants, coupled with the ability to fine-tune precursor pulse and purge cycles, enables the deposition of uniform Pt films inside complex 3D structures. This includes nearly 100% step coverage in trenches with aspect ratios as high as 11:1, as demonstrated in studies for copper-metallization barrier/seed stacks [2].

Seed Layer Deposition for Graphene Electronics

The preferential adsorption and superior nucleation of MeCpPtMe₃ on graphene oxide (GO) compared to alternatives like Pt(acac)₂ is a critical enabler for creating wafer-scale, continuous Pt films on graphene [3]. This property is directly leveraged in the fabrication of Pt/graphene hybrid systems for applications in fuel cells, hydrogen evolution catalysts, and advanced sensors, where a uniform and adherent metal contact or catalytic layer is paramount.

Low-Temperature Process vs. CpPtMe₃

For OMCVD or related vapor-phase deposition techniques where the substrate cannot withstand the 180 °C required for the CpPtMe₃ analog, MeCpPtMe₃ offers a proven alternative. High-purity Pt films can be achieved at a 60 °C lower substrate temperature (120 °C) [4]. This directly addresses the thermal budget constraints of temperature-sensitive substrates, such as certain polymers or underlying device layers.

Application
Selection Property
Validation Focus
Low-thermal-budget ALD
Low-temperature growth capability
Resistivity and conformality at reduced thermal budget
Conformal coatings on 3D structures
Self-limiting surface chemistry
Step coverage and uniformity in high-aspect-ratio features
Seed layers for graphene electronics
Preferential nucleation on graphene oxide
Continuity and adhesion of ultrathin Pt on carbon-based substrates
Temperature-sensitive substrate processing
Lower deposition onset than unsubstituted Cp analog
Film purity and interface integrity on polymers or fragile device stacks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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